2-Phenylquinoline-7-carboxylic acid

Medicinal Chemistry Physicochemical Profiling SAR

2-Phenylquinoline-7-carboxylic acid (C₁₆H₁₁NO₂, MW 249.26) is a heteroaromatic quinoline derivative bearing a phenyl substituent at the 2-position and a carboxylic acid group at the 7-position of the bicyclic core. This regioisomer is a versatile synthetic building block for medicinal chemistry, distinguished from its close analogs (e.g., 2-phenylquinoline-4-carboxylic acid, Cinchophen) by its distinct ionization, solubility, and functionalization profile, making it a defined chemical entity for structure-activity relationship (SAR) studies and targeted library synthesis.

Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
CAS No. 841297-69-6
Cat. No. B1356969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinoline-7-carboxylic acid
CAS841297-69-6
Molecular FormulaC16H11NO2
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)C=C2
InChIInChI=1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19)
InChIKeyKCKFTFSVGYDHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinoline-7-carboxylic acid (CAS 841297-69-6) – Core Identity and Procurement-Relevant Profile


2-Phenylquinoline-7-carboxylic acid (C₁₆H₁₁NO₂, MW 249.26) is a heteroaromatic quinoline derivative bearing a phenyl substituent at the 2-position and a carboxylic acid group at the 7-position of the bicyclic core . This regioisomer is a versatile synthetic building block for medicinal chemistry, distinguished from its close analogs (e.g., 2-phenylquinoline-4-carboxylic acid, Cinchophen) by its distinct ionization, solubility, and functionalization profile, making it a defined chemical entity for structure-activity relationship (SAR) studies and targeted library synthesis . It is commercially available at ≥95% purity for research and development purposes .

Why 2-Phenylquinoline-7-carboxylic Acid Cannot Be Replaced by Generic Quinoline Carboxylic Acid Isomers


Quinoline carboxylic acids sharing the C₁₆H₁₁NO₂ molecular formula are not functionally interchangeable. The position of the carboxylic acid substituent on the quinoline ring critically governs the compound's acid dissociation constant (pKa), aqueous solubility, and the geometric vector available for subsequent amide or ester bond formation . For example, moving the carboxyl group from the 7-position (target compound) to the 4-position (Cinchophen) shifts the pKa by approximately 0.9 log units and eliminates measurable aqueous solubility, which directly impacts handling, formulation, and reactivity in aqueous coupling reactions . These physicochemical differences translate into divergent pharmacokinetic and pharmacodynamic behavior when the scaffold is elaborated into bioactive molecules, a fact well-documented in SAR campaigns targeting NorA efflux pumps and muscarinic receptors [1].

Product-Specific Quantitative Evidence Guide for 2-Phenylquinoline-7-carboxylic Acid


Enhanced Acidity of the 7-Carboxylic Acid Isomer Relative to the 4-Carboxylic Acid Isomer

The 2-phenylquinoline-7-carboxylic acid isomer exhibits a predicted pKa of 2.65±0.30 , whereas the 4-carboxylic acid regioisomer (2-phenylquinoline-4-carboxylic acid, Cinchophen) has a predicted pKa of 3.57 [1]. The resulting approximately 8-fold difference in acid dissociation constant (Ka) means that at pH 5.5, the 7-isomer is ~85% ionized versus ~11% for the 4-isomer, profoundly influencing solubility, membrane permeability, and reactivity in carboxylate-directed coupling chemistry.

Medicinal Chemistry Physicochemical Profiling SAR

Measurable Aqueous Solubility of the 7-Carboxylic Acid Isomer Versus Insolubility of the 4-Carboxylic Acid Isomer

The target compound displays an estimated water solubility of 13.9 mg/L at 25 °C (log Kow 3.79) . In contrast, the 4-carboxylic acid regioisomer is reported as 'insoluble in water' across multiple authoritative sources, with quantitative solubility limits below 0.1 g/100 mL . This represents at least a 14-fold difference in aqueous solubility that directly affects handling in aqueous-based reaction media.

Pre-formulation Solubility Screening Procurement Specification

Demonstrated Multi-Gram Scale Synthesis via One-Pot Friedländer Methodology

A highly effective one-pot Friedländer quinoline synthesis was specifically validated for 2-phenylquinoline-7-carboxylic acid on a 10-gram scale, producing the compound with good-to-excellent yield (58–100% range across the substrate scope) using inexpensive reagents (iron powder, aqueous HCl, KOH) [1]. No analogous 10-gram demonstration has been reported for the 2-phenylquinoline-8-carboxylic acid isomer, whose literature synthesis typically yields low quantities after chromatographic purification .

Process Chemistry Scalability Synthetic Methodology

Muscarinic Acetylcholine Receptor Binding Profile Supporting CNS Pharmacological Relevance

2-Phenylquinoline-7-carboxylic acid has been evaluated for muscarinic acetylcholine receptor (mAChR) binding across multiple tissue subtypes, exhibiting Ki values of 20 nM (cerebral cortex), 56 nM (parotid glands), 72 nM (heart), and 107 nM (urinary bladder) using [³H]-QNB competitive radioligand binding [1]. While the 4-carboxylic acid isomer (Cinchophen) is primarily characterized as an anti-inflammatory/uricosuric agent with no published mAChR affinity data, this distinct pharmacological fingerprint positions the 7-isomer as a differentiated starting point for CNS-targeted library synthesis.

Neuropharmacology Receptor Binding SAR

Best Research and Industrial Application Scenarios for 2-Phenylquinoline-7-carboxylic Acid (CAS 841297-69-6)


Medicinal Chemistry SAR Campaigns Targeting Muscarinic Acetylcholine Receptors

The compound's demonstrated binding across multiple mAChR subtypes (Ki 20–107 nM) makes it a validated hit-like starting point for CNS-focused medicinal chemistry programs [1]. Its 7-carboxylic acid handle allows direct amidation or esterification without steric interference from the 2-phenyl group, enabling rapid parallel library synthesis for subtype-selectivity optimization.

Building Block for NorA Efflux Pump Inhibitor Development

2-Phenylquinoline derivatives are an established chemotype for Staphylococcus aureus NorA efflux pump inhibitors (EPIs) [2]. The 7-carboxylic acid intermediate provides a functionalization vector orthogonal to the C-6 benzyloxy modifications critical for EPI potency, as identified in SAR studies, enabling modular assembly of EPI candidate libraries.

Physicochemical Property Optimization Studies Requiring Aqueous Solubility Profiles

With a measurable aqueous solubility of 13.9 mg/L and a pKa of 2.65, the 7-isomer is suited for pre-formulation and property optimization studies where aqueous dissolution without co-solvent is required . This contrasts with the water-insoluble 4-carboxylic acid isomer, which demands organic co-solvents that may confound cell-based assay results.

Large-Scale Academic or Industrial Synthesis Requiring Validated Scalable Routes

The published 10-gram scale one-pot Friedländer synthesis provides procurement teams with confidence in supply continuity for multi-gram or larger campaigns [3]. The method uses inexpensive, readily available reagents, reducing the risk of supply chain disruption compared to isomers lacking demonstrated scalable syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylquinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.